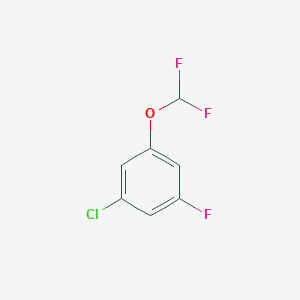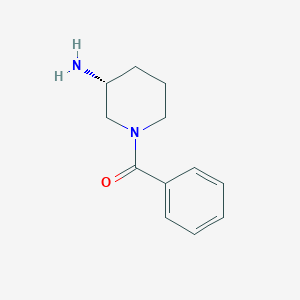
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a difluoromethoxy group and a trifluoroacetate group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common approach might include:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable alcohol with a fluorinating agent.
Amination: Introduction of the amine group can be done through reductive amination or other suitable methods.
Formation of the trifluoroacetate salt: This step involves the reaction of the amine with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced under suitable conditions to form different amine derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or nitroso compounds, while reduction could produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions or as a probe in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The difluoromethoxy and trifluoroacetate groups may play a role in modulating these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(Methoxy)propan-2-amine: Lacks the fluorine atoms, which may result in different chemical properties.
(S)-1-(Difluoromethoxy)propan-2-amine: Similar structure but without the trifluoroacetate group.
(S)-1-(Difluoromethoxy)butan-2-amine: Longer carbon chain, which may affect its reactivity and applications.
Uniqueness
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate is unique due to the presence of both difluoromethoxy and trifluoroacetate groups, which can impart distinct chemical and physical properties. These groups may enhance its stability, reactivity, or interactions with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C6H10F5NO3 |
|---|---|
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
(2S)-1-(difluoromethoxy)propan-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H9F2NO.C2HF3O2/c1-3(7)2-8-4(5)6;3-2(4,5)1(6)7/h3-4H,2,7H2,1H3;(H,6,7)/t3-;/m0./s1 |
InChI-Schlüssel |
KXKVDGJBZSQRMR-DFWYDOINSA-N |
Isomerische SMILES |
C[C@@H](COC(F)F)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(COC(F)F)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)

